6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structural features of imidazo[1,2-a]pyridines make them valuable scaffolds in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction, which combines 2-aminopyridine, an aldehyde, and an isocyanide under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of metal-free catalysts and environmentally benign solvents is also emphasized to minimize ecological impact .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Olprinone: A cardiotonic agent with an unsubstituted imidazole fragment.
Miroprofen: An analgesic with a 2-substituted imidazo[1,2-a]pyridine core.
Zolimidine: An anticancer agent with a similar imidazo[1,2-a]pyridine structure.
Zolpidem: A sedative and anxiolytic agent with a 2,3-disubstituted imidazo[1,2-a]pyridine core.
Uniqueness: 6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of chloro and fluoro substituents enhances its potential as a bioactive molecule, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C13H6Cl2F2N2 |
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Molecular Weight |
299.10 g/mol |
IUPAC Name |
6,8-dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H6Cl2F2N2/c14-7-3-10(15)13-18-12(6-19(13)5-7)9-2-1-8(16)4-11(9)17/h1-6H |
InChI Key |
LRKDFSQJNOTHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
Origin of Product |
United States |
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